![molecular formula C11H14N2O2 B13818710 Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci) CAS No. 303085-82-7](/img/structure/B13818710.png)
Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(2-ethoxyphenyl)methylene]hydrazide (9CI) is a chemical compound with the molecular formula C11H14N2O2 and a molar mass of 206.24 g/mol . This compound is characterized by its unique structure, which includes an acetic acid moiety linked to a hydrazide group through a [(2-ethoxyphenyl)methylene] bridge . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of acetic acid, [(2-ethoxyphenyl)methylene]hydrazide (9CI) typically involves the reaction of acetic acid hydrazide with 2-ethoxybenzaldehyde under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Acetic acid, [(2-ethoxyphenyl)methylene]hydrazide (9CI) undergoes various chemical reactions, including:
Scientific Research Applications
Acetic acid, [(2-ethoxyphenyl)methylene]hydrazide (9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, [(2-ethoxyphenyl)methylene]hydrazide (9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Acetic acid, [(2-ethoxyphenyl)methylene]hydrazide (9CI) can be compared with other similar compounds, such as:
Acetic acid, [(2-methoxyphenyl)methylene]hydrazide: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
Acetic acid, [(2-chlorophenyl)methylene]hydrazide:
The uniqueness of acetic acid, [(2-ethoxyphenyl)methylene]hydrazide (9CI) lies in its specific substituent, which imparts unique chemical properties and potential biological activities .
Properties
CAS No. |
303085-82-7 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11-7-5-4-6-10(11)8-12-13-9(2)14/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
FRIKHORRUSLZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
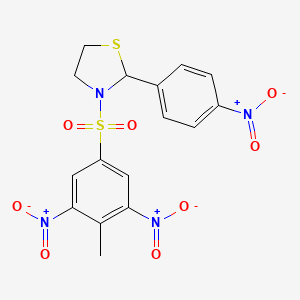
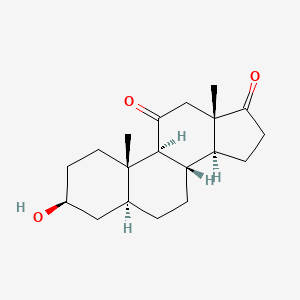
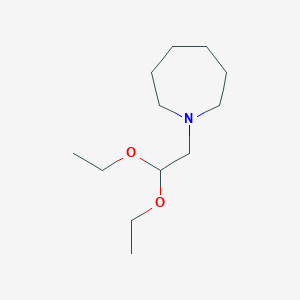
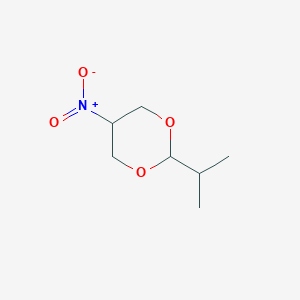

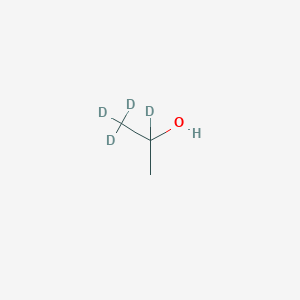
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)

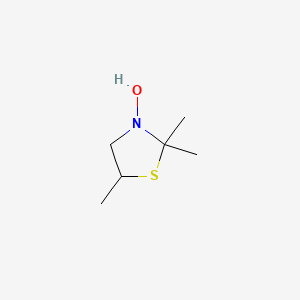
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
